N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 899213-22-0

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3151471
CAS Number: 899213-22-0
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides

Compound Description: This series encompasses several new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, designated as 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, and 4j . These compounds were synthesized and characterized using various spectroscopic techniques including ¹H and ¹³C NMR, IR, and MS spectra, as well as CHN analyses and x-ray diffraction crystallography . The research primarily focuses on their molecular conformation and packing, which is stabilized by intermolecular and intramolecular hydrogen bonds .

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound, denoted as 4, was unexpectedly synthesized through a ring closure reaction of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) upon exposure to sulfuric acid . The crystal structure of this compound was analyzed, and it was found to exhibit antimicrobial activity, comparable to ampicillin and vancomycin against both Listeria monocytogenes and Escherichia coli .

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound Description: This series encompasses a collection of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by reaction with various amines . These compounds were characterized using IR, ¹H NMR, and mass spectral data .

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Ligand

Compound Description: This compound, in its anionic form (Na⁺L⁻), serves as a ligand in the synthesis of two new d¹⁰ metal supramolecular metal–organic frameworks (SMOFs), specifically with Zn(II) and Cd(II) . These SMOFs exhibit ionic conductivity and porosity, and intriguingly, they demonstrate luminescence despite the non-emitting nature of the ligand itself .

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

Compound Description: FTIDC is a highly potent and selective allosteric antagonist for the metabotropic glutamate receptor 1 (mGluR1) . It exhibits a noncompetitive mode of inhibition, lacks agonistic or modulatory activity towards other mGluR subtypes (mGluR2, 4, 6, 7, 8), and does not displace [³H]l-quisqualate binding, confirming its allosteric nature . Research suggests its activity involves transmembrane domains 4 to 7 of mGluR1 . Notably, FTIDC also displays oral activity and consistent antagonistic activity across human, mouse, and rat mGluR1, making it a valuable tool for studying mGluR1 functions .

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

Compound Description: This compound was synthesized and its crystal structure determined by single-crystal X-ray diffraction . The study analyzes its molecular conformation and the influence of intramolecular and intermolecular hydrogen bonds on its structural stability .

1-Aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides

Compound Description: This research describes a one-pot multicomponent synthesis protocol for creating combinatorial libraries of 1-(R¹-phenyl)-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides . The methodology utilizes readily available azides, amines, and diketene as starting materials and proceeds with high yields in a short time frame, making it well-suited for combinatorial chemistry approaches .

Relevance: This broader class of 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides directly encompasses N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The study emphasizes the synthetic accessibility and potential for structural diversity of this chemical class through variations in the aryl (R¹) and amine (R²) substituents .

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: The crystal structure of this compound was determined, revealing two crystallographically independent molecules in the asymmetric unit . The research focuses on analyzing its molecular geometry, bond lengths, and intermolecular interactions, particularly C-H⋯N hydrogen bonds and C-H⋯π interactions .

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: The crystal structure of this compound was analyzed, revealing a twist in the molecule due to the dihedral angles between the central pyrazole ring and adjacent thiazole and triazole rings . The study focuses on analyzing its molecular conformation and the various intermolecular interactions contributing to its crystal packing .

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(Trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

Compound Description: This research investigates the chiral discrimination of this compound and its enantiomer on an amylose tris-3,5-dimethylphenyl carbamate stationary phase . The study highlights the role of hydrogen bonds and inclusion interactions in enantioselective separation, and explores the influence of temperature on these interactions .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: The crystal structure of this compound was analyzed, revealing an envelope conformation of the pyrazole ring and a twist in the molecule due to the dihedral angles between the pyrazole, triazole, and attached benzene rings . The study focuses on its molecular conformation and the intermolecular interactions contributing to its crystal packing .

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: The crystal structure of this compound was analyzed, revealing a near coplanarity of the chalcone residue with the triazole ring . The study focuses on its molecular conformation, the E configuration about the C=C bond, and the intermolecular interactions, including π-π stacking and C-H⋯N and C-H⋯π interactions, contributing to its crystal packing .

(E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Derivatives

Compound Description: This research describes the synthesis and characterization of a novel series of 1,2,3-triazole-hydrazone derivatives incorporating a 3,4-dimethoxy pyridine ring nucleus . These derivatives were synthesized utilizing 2-(chloromethyl)-3,4-dimethoxypyridine, 4-ethynylbenzaldehyde, and various benzohydrazides . The synthesized compounds were evaluated for their antimicrobial activity against a panel of bacterial and fungal pathogens, with some exhibiting moderate antibacterial activity and others showing promising antifungal activity .

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA was identified as a “research chemical” marketed as AZ-037, but misidentified, as the intended compound was (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide . The pyrazole core in 3,5-AB-CHMFUPPYCA represents a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA . The study synthesized and characterized both 3,5-AB-CHMFUPPYCA and its regioisomer 5,3-AB-CHMFUPPYCA using specific routes, allowing for differentiation and identification . A chlorine-containing byproduct, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, was also observed during the synthesis of 3,5-AB-CHMFUPPYCA . The in vitro phase I metabolism of both 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA was investigated using pooled human liver microsomes, revealing similar metabolic patterns dominated by cyclohexylmethyl side chain oxidation . Thermal stability assessment under smoking conditions showed pyrolytic cleavage of the amide bond, leading to heat-induced degradation products also detected during metabolism, potentially impacting in vivo metabolic profiles .

N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide)

Compound Description: Thirteen novel bis-1,2,3-triazole derivatives, represented by the general structure N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide), were synthesized through copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition . These compounds were characterized using ¹H-NMR, infrared, elemental analysis, and mass spectral studies . The synthesized compounds were evaluated for their antioxidant, antibacterial, and DNA-cleavage activities . Some exhibited good to excellent antioxidant activity compared to Trolox and ascorbic acid, excellent to moderate antibacterial activity compared to streptomycin, and partial to complete DNA cleavage activity .

(1″R,2″S,3R)-2″-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-5-methyl-1″-(ferrocin-2-yl)-1″,2″,5″,6″,7″,7a″-hexahydrospiro[indoline-3,3″-pyrrolizin]-2-one

Compound Description: This novel heterocyclic hybrid, incorporating ferrocene and triazole motifs within a spirooxindole system, was synthesized using a [3 + 2] cycloaddition reaction protocol . Its structure was confirmed through FTIR, NMR spectroscopy, and X-ray crystallography, revealing a triclinic crystal system and P-1 space group . The study also utilized Hirshfeld analysis to analyze molecular packing and an AIM study to investigate Fe-C interactions, finding predominantly covalent character in these bonds .

1,4,5-Trisubstituted 1,2,3-Triazoles

Compound Description: This research explores the use of 1,4,5-trisubstituted 1,2,3-triazoles in the synthesis of bi- and polynuclear heterocyclic compounds . Specifically, the study utilizes cyclocondensation reactions of 5-amino-1-aryl(hetaryl)-1,2,3-triazole-4-carboxamides and heterocyclic α-monobromo-substituted ketones with various nucleophiles to build diverse heterocyclic assemblies . These assemblies combine triazole, thiazole, and imidazo[1,2-a]pyridine fragments, potentially leading to new compounds with diverse biological activities .

1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

Compound Description: QTC-4-MeOBnE is a compound that was investigated for its potential therapeutic benefits in a mouse model of scopolamine-induced memory impairment, a model relevant to Alzheimer's disease . The study found that QTC-4-MeOBnE effectively rescued scopolamine-induced memory deficits . The proposed mechanism involves multiple pathways, including reducing oxidative stress, enhancing neuronal plasticity, reducing neuronal vulnerability, and inhibiting apoptosis . QTC-4-MeOBnE's effects were associated with increased antioxidant enzyme activity, reduced lipid peroxidation, increased Nrf2 expression, decreased acetylcholinesterase activity, reduced glycogen synthase kinase-3β levels, and increased brain-derived neurotrophic factor and Bcl-2 expression levels . These findings suggest a promising therapeutic potential of QTC-4-MeOBnE in Alzheimer's disease and related dementing disorders .

Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands

Compound Description: A series of luminescent platinum(II) complexes, represented as [Pt(N∧C∧C)(L)], were synthesized and characterized, where N∧C∧C is a terdentate ligand derived from cycloplatination of either 2-(3,5-diphenoxyphenyl)pyridine or 2-(4,4″-dimethyl-[1,1′:3′,1″-terphenyl]-5′-yl)pyridine . L represents various monodentate ancillary ligands including γ-picoline, 4-pyridinecarboxaldehyde, PPh₃, n-butyl or 2,6-dimethylphenyl isocyanide, CO, or N-heterocyclic carbenes (1-butyl-3-methylimidazol-2-ylidene or 4-butyl-3-methyl-1-phenyl-1H-1,2,3-triazol-5-ylidene) . The study investigates the complexes' stability, supramolecular structures, and luminescent properties, finding that those bearing CO, isocyanides, or carbenes exhibit higher stability in solution . The solid-state structures are influenced by the ancillary ligand, and the complexes show efficient emissions from ³ILCT/MLCT or ³ILCT/MLCT/LLCT excited states . The formation of excimers and emissive aggregates is also observed, leading to red-shifted emissions .

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a) and [l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

Compound Description: Both compounds 9a and 16a were synthesized using regioselective pyridine metallation chemistry and were found to exhibit NK-1 antagonist activity .

N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is a selective inhibitor of the Orai1 store-operated Ca²⁺ channel [, , , , , ]. Studies have shown that it effectively reduces store-operated Ca²⁺ entry and inhibits cellular processes regulated by this pathway, including proliferation, apoptosis resistance, migration, and excessive calcineurin activity [, ]. BTP2 has also demonstrated protective effects against pulmonary hypertension in experimental rat models . Further research suggests that BTP2 reduces the duration of VEGF-elicited Ca²⁺ oscillatory signals in ECFCs, inhibits VEGF-induced ECFC proliferation and tubulogenesis, and impairs NF-κB activation by VEGF . Additionally, BTP2 has been shown to impair PB-EPC proliferation by blocking SOCE . These findings highlight the potential therapeutic relevance of BTP2 in targeting Orai1-mediated Ca²⁺ signaling in various pathological conditions.

Relevance: While BTP2 is structurally distinct from N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, its function as an Orai1 inhibitor is relevant because Orai1 activation is modulated by store-operated calcium entry (SOCE) [, , , ]. SOCE, in turn, is a key player in cellular Ca²⁺ homeostasis, a process potentially influenced by compounds like N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its related derivatives [, , , ]. Understanding the interplay between SOCE and compounds with potential Ca²⁺-modulating properties may provide insights into their broader biological effects.

1,6-Dihydro-8-azapurine-2-thiones and Related Triazoles

Compound Description: This research focuses on the synthesis and properties of N-alkyl-1,6-dihydro-8-azapurine-2-thiones, which are analogous to 8-azapurines []. The study describes the preparation of 1,6-dihydro-7-(and 8-)methyl-

Properties

CAS Number

899213-22-0

Product Name

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide

Molecular Formula

C18H17FN4O

Molecular Weight

324.359

InChI

InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24)

InChI Key

ARBCPQLWUQUBNB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.